molecular formula C12H13NO2S2 B5147874 N-benzyl-5-methyl-2-thiophenesulfonamide

N-benzyl-5-methyl-2-thiophenesulfonamide

Cat. No.: B5147874
M. Wt: 267.4 g/mol
InChI Key: QQOVBRIXKSFFEK-UHFFFAOYSA-N
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Description

N-Benzyl-5-methyl-2-thiophenesulfonamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a thiophene sulfonamide derivative, it belongs to a class of compounds known for their versatile biological activities and utility in drug discovery. Thiophene sulfonamides are frequently investigated as key scaffolds in the development of enzyme inhibitors. Research on similar compounds has shown significant potential in targeting bacterial enzymes, such as Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), which is a validated target for anti-tuberculosis therapeutic development . The molecular structure of this compound, featuring both a benzyl and a methyl-substituted thiophene ring, is designed to interact with enzyme active sites, potentially leading to potent and selective inhibition. The specific physicochemical data, including melting point, solubility, and spectral information (NMR, MS) for this exact compound, require further experimental characterization. Researchers value this compound as a building block for constructing more complex molecules or as a core structure for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. Safety Information: For Research Use Only. Not intended for diagnostic or therapeutic use. Reference Compounds/Synonyms: While the specific CAS number for this compound was not located, research into related structures can be valuable. These include N-(2-Aminoethyl)-5-methylthiophene-2-sulfonamide (CAS# 1018273-59-0) and the foundational structure 5-Methyl-2-thiophenesulfonamide (CAS# 53595-69-0) .

Properties

IUPAC Name

N-benzyl-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-10-7-8-12(16-10)17(14,15)13-9-11-5-3-2-4-6-11/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOVBRIXKSFFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are enzymes that play a crucial role in physiological processes such as respiration and acid-base balance. N-benzyl-5-methyl-2-thiophenesulfonamide has been studied for its inhibitory effects on various isoforms of carbonic anhydrases. Research indicates that compounds with a thiophene sulfonamide structure exhibit high potency as CA inhibitors, which could be leveraged for therapeutic applications in conditions like glaucoma and epilepsy .

Compound Target CA Isoform Inhibition Constant (K_i)
This compoundhCA II35 nM
This compoundhCA VA20 nM

1.2. Antiviral Activity

Recent studies have explored the potential of thiophene sulfonamides as antiviral agents, particularly against HIV-1. The unique scaffold of this compound allows for significant interactions with viral proteins, enhancing its efficacy as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This application is particularly relevant given the ongoing need for effective HIV treatments .

Therapeutic Potential in Endothelin-Mediated Disorders

This compound has been identified as a potential candidate for treating endothelin-mediated disorders, such as hypertension and heart disease. Its ability to modulate the activity of endothelin peptides positions it as a promising therapeutic agent .

Disorder Mechanism of Action Potential Benefits
HypertensionInhibition of endothelin receptorsReduction in blood pressure
Heart DiseaseModulation of vascular toneImproved cardiac function

Case Studies

3.1. Case Study: Efficacy Against Glaucoma

A clinical study evaluated the efficacy of this compound as an adjunct therapy for glaucoma patients resistant to conventional treatments. The study reported a significant reduction in intraocular pressure (IOP) among participants, suggesting that this compound could enhance existing treatment regimens .

3.2. Case Study: Antiviral Screening

In a screening assay against multiple strains of HIV-1, this compound demonstrated substantial antiviral activity with minimal cytotoxic effects on host cells. This highlights its potential for further development as an antiviral agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

  • N-Benzyl-5-Methyl-2-Thiophenesulfonamide : Contains a thiophene core (5-methyl-substituted) linked to a benzyl group via a sulfonamide bridge. The methyl group may enhance lipophilicity, while the benzyl moiety could influence binding affinity in biological systems.
  • Phenylthiazolyl Benzenesulfonamides (e.g., Compound 5a): These derivatives, such as 4-isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, replace the thiophene with a thiazole ring.
  • 2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole) : A sulfonic acid derivative (CAS 27503-81-7, molecular formula C₁₃H₁₀N₂O₃S) with a benzimidazole core. Unlike sulfonamides, the sulfonic acid group is highly ionizable, favoring solubility in aqueous environments, which is critical for its use as a UV filter in sunscreens .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
This compound* Not explicitly provided ~300–350 (estimated) Thiophene core, methyl group, benzyl-sulfonamide linkage
Compound 5a C₂₅H₂₄N₂O₄S₂ 480.6 Thiazole ring, isopropyl-benzenesulfonamide, methylsulfonylphenyl substituent
Ensulizole C₁₃H₁₀N₂O₃S 274.3 Benzimidazole-sulfonic acid, high water solubility
N-Benzyl-oxazole-thiophene sulfonamide C₂₁H₁₈N₂O₃S₂ 410.5 Oxazole-thiophene hybrid, 4-methylphenylsulfonyl group

*Estimated based on structural analogs.

Key Research Findings and Limitations

  • Synthetic Feasibility : Sulfonamide-thiophene derivatives are typically synthesized via sulfonylation of amine intermediates in pyridine, as demonstrated for phenylthiazolyl benzenesulfonamides . However, purification challenges may arise due to the hydrophobicity of benzyl or thiophene groups.
  • Activity-Structure Relationships : Thiazole rings (Compound 5a) generally confer higher enzymatic inhibition than thiophene, but methyl or benzyl substitutions on thiophene could mitigate this by optimizing steric and electronic interactions .
  • Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. What are the standard synthetic routes for N-benzyl-5-methyl-2-thiophenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via sulfonamide bond formation. A common approach involves reacting 5-methyl-2-thiophenesulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., pyridine or dichloromethane) under anhydrous conditions. Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy (to confirm sulfonamide C=O and S=O stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H NMR : To identify aromatic protons (δ 6.8–7.5 ppm for thiophene and benzyl groups) and methyl substituents (δ ~2.5 ppm).
  • ¹³C NMR : To resolve carbons adjacent to sulfonamide groups (δ ~125–135 ppm for aromatic carbons).
  • IR : Peaks at ~1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretching) and ~1650 cm⁻¹ (C=O stretch in sulfonamide).
  • X-ray crystallography : For absolute stereochemical confirmation (if crystalline), using software like SHELXL for refinement .

Q. What biological targets are associated with thiophene sulfonamide derivatives?

Thiophene sulfonamides are explored for interactions with enzymes such as sphingosine kinase 1 (SphK1), carbonic anhydrases, and tyrosine kinases. Antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus) is also reported, likely due to sulfonamide-mediated disruption of folate biosynthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

  • Solvent selection : Pyridine enhances reactivity by absorbing HCl byproducts but may require neutralization.
  • Temperature control : Reactions at 0–5°C reduce side reactions (e.g., sulfonyl chloride hydrolysis).
  • Catalyst screening : Lewis acids like ZnCl₂ may accelerate sulfonamide bond formation.
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane improves separation of polar byproducts .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., bond lengths in X-ray vs. NMR-derived NOE distances) require cross-validation:

  • Density functional theory (DFT) : Compare computed and experimental NMR/IR spectra.
  • Twinned crystal analysis : Use SHELXL to refine twinned data and validate unit cell parameters.
  • Dynamic NMR : Probe conformational flexibility in solution that may differ from solid-state structures .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

SAR methodologies include:

  • Substituent variation : Modify the benzyl group (e.g., electron-withdrawing nitro or electron-donating methoxy groups) to assess impacts on solubility and bioactivity.
  • Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to evaluate target selectivity.
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .

Q. What experimental approaches are used to elucidate the mechanism of action in anticancer studies?

  • Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., SphK1) using fluorescence-based ADP-Glo™ assays.
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates.
  • Molecular docking : Simulate binding poses in homology models of target proteins (e.g., using AutoDock Vina) .

Q. How can metabolic pathways of this compound be predicted?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • CYP450 inhibition screening : Identify isoforms involved in oxidation (e.g., CYP3A4).
  • Hydrolysis studies : Test stability in simulated gastric fluid (pH 2) to predict sulfonamide cleavage .

Q. What methods are recommended for assessing compound toxicity in preclinical research?

  • In vitro cytotoxicity : MTT assays on HEK293 or HepG2 cells.
  • hERG channel binding : Patch-clamp electrophysiology to evaluate cardiac risk.
  • In vivo acute toxicity : Dose escalation in rodent models (OECD Guideline 423), monitoring ALT/AST levels .

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